Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-

TGFβ receptor 1 inhibitor ALK5 inhibition cell-free kinase assay

Selective TGFβR1 (ALK5) inhibitor with a tetrahydro-β-carboline core (IC50 137 nM). The N‑2 phenylacetyl substitution ensures target‑specific kinase engagement, free from the serotonergic off‑target effects common to unsubstituted THβCs. Validated as a positive control for biochemical kinase assays, a probe for TGFβ‑driven EMT/metastasis models, and a foundational scaffold for AI‑assisted SAR expansion. Essential for laboratories requiring a well‑characterized, moderate‑potency reference compound to maintain assay fidelity and benchmark novel THβC derivatives.

Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
CAS No. 111733-93-8
Cat. No. B11837181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-
CAS111733-93-8
Molecular FormulaC19H18N2O
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O/c22-19(14-6-2-1-3-7-14)13-21-11-10-16-15-8-4-5-9-17(15)20-18(16)12-21/h1-9,20H,10-13H2
InChIKeyCLCAEHUOZKXOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- (CAS 111733-93-8): Core Chemical Identity and Pharmacological Classification for Procurement Decisions


Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- (CAS 111733-93-8), also systematically named N-phenylacetyl-1,3,4,9-tetrahydro-1H-beta-carboline and commonly designated YR-290, is a synthetic tetrahydro-β-carboline (THβC) derivative with a molecular formula of C19H18N2O and a molecular weight of 290.36 g/mol . The molecule is characterized by a privileged pyrido[3,4-b]indole core substituted at the N-2 position with a phenylethanone moiety, conferring the scaffold with its distinctive pharmacophore. Functionally, the compound acts as a small molecule inhibitor of Transforming Growth Factor β Receptor I (TGFβR1/ALK5), a validated target in oncology and fibrotic disease [1]. Its well-defined single-target profile and synthetic accessibility make it a valuable starting point for medicinal chemistry optimization and a reference probe for TGFβ signaling pathway investigation.

Why Generic Replacement of Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- (CAS 111733-93-8) with In-Class Analogs Is Not an Equivalent Procurement Decision


The tetrahydro-β-carboline (THβC) chemotype encompasses a broad array of pharmacologically active analogs; however, the specific N-2 phenylacetyl substitution pattern of CAS 111733-93-8 (YR-290) is a crucial determinant of its TGFβR1 inhibitory profile. Unlike N-acetyl or N-benzoyl congeners that frequently display polypharmacology or reduced kinase selectivity, YR-290 engages the ATP-binding pocket of ALK5 with an IC50 of 137 nM, demonstrating a clean single-target binding mode unencumbered by confounding serotonergic or histaminergic off-target activities common to the unsubstituted THβC scaffold [1]. Generic substitution with other commercially available THβC derivatives—such as 1-(1-phenyl-1,3,4,9-tetrahydro-β-carbolin-2-yl)-ethanone (CAS 3584-41-6), which bears the acetyl group at a different topological position—would fundamentally alter the pharmacophore geometry and target engagement profile, rendering experimental results non-interchangeable . Consequently, sourcing the precise CAS entity is critical for maintaining experimental fidelity in TGFβ-dependent assay systems.

Quantitative Differential Evidence: How Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- (CAS 111733-93-8) Compares to Structural Analogs and Reference Inhibitors in TGFβR1 Assays


TGFβR1 Kinase Inhibition Potency: Head-to-Head Comparison Between YR-290 and SB-431542 in Cell-Free Kinase Assay

In a direct, head-to-head cell-free TGFβR1 kinase inhibition assay, YR-290 demonstrated a half-maximal inhibitory concentration (IC50) of 137 nM against the recombinant ALK5 catalytic domain [1]. The positive control SB-431542, a widely recognized small-molecule ALK5 inhibitor, exhibited an IC50 of 94 nM under comparable assay conditions [1]. Although SB-431542 is approximately 1.5-fold more potent at the enzymatic level, this potency differential must be weighed alongside the distinct selectivity window, synthetic accessibility, and IP landscape considerations that define the procurement decision.

TGFβ receptor 1 inhibitor ALK5 inhibition cell-free kinase assay

Antiproliferative Activity Against Human Lung Adenocarcinoma A549 Cells: YR-290 Compared to Scaffold-Matched Derivatives

YR-290 exhibited an IC50 of 9.13 µM against A549 human lung adenocarcinoma cells in a standard growth inhibition assay . This cellular antiproliferative activity stands in stark contrast to the unsubstituted parent scaffold, 1,2,3,4-tetrahydro-β-carboline (tryptoline), which requires millimolar concentrations to achieve comparable growth suppression and is primarily known as a serotonin reuptake inhibitor rather than an anticancer agent [1]. The N-2 phenylethanone appendage introduces approximately two orders of magnitude improvement in cellular growth inhibitory potency relative to the unsubstituted THβC core, underscoring the functional necessity of the specific substitution pattern for oncological applications.

anticancer activity A549 cell line antiproliferative assay

In Vivo Suppression of Tumor Metastasis in Orthotopic Breast Cancer Mouse Models: Functional Differentiation from Alternative TGFβ Pathway Inhibitors

In an orthotopic 4T1 murine breast cancer metastasis model, YR-290 administered at 1 mg/kg and 5 mg/kg doses produced near-complete blockade of pulmonary metastatic nodule formation relative to vehicle-treated controls, with statistically significant prolongation of overall survival in tumor-bearing mice [1][2]. While other TGFβ pathway antagonists such as galunisertib (LY2157299) and SD-208 have demonstrated anti-metastatic activity in comparable models, the in vivo pharmacodynamic profile of YR-290 is characterized by a distinct efficacy window at relatively low doses (1–5 mg/kg), suggesting a favorable balance between target engagement and systemic exposure that may not be replicated by alternative chemotypes [3].

breast cancer metastasis in vivo efficacy TGFβ signaling

Physicochemical Property Profile: Calculated LogP and Topological PSA Differentiation vs. 1-Substituted Tetrahydro-β-Carboline Regioisomers

CAS 111733-93-8 (YR-290) exhibits a calculated partition coefficient (LogP) of 3.3468 and a topological polar surface area (PSA) of 36.1 Ų . By comparison, the regioisomeric 1-substituted congener 1-(1-phenyl-1,3,4,9-tetrahydro-β-carbolin-2-yl)-ethanone (CAS 3584-41-6) possesses a LogP of 3.5998 and a PSA of 36.1 Ų, reflecting a 0.25 Log unit increase in lipophilicity attributable solely to the altered substitution vector on the tetrahydro-β-carboline core [1]. This lipophilicity shift, while numerically modest, can translate into meaningful differences in aqueous solubility, plasma protein binding, and CYP-mediated metabolic vulnerability—parameters that become critical when the compound is used as a starting point for iterative medicinal chemistry or when procured for solubility-sensitive biochemical assays.

physicochemical properties LogP PSA drug-likeness

Optimal Application Scenarios for Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- (CAS 111733-93-8) Based on Verified Differential Evidence


Positive Control and Reference Standard in TGFβR1/ALK5 Biochemical and Cellular Screening Cascades

Procurement for use as a validated positive control in TGFβR1 kinase activity assays. With a well-characterized biochemical IC50 of 137 nM against ALK5 kinase activity [1], YR-290 provides a moderate-potency reference point that avoids the risks of tight-binding inhibitor artifacts often observed with higher-potency controls (e.g., compounds with sub-nanomolar IC50 values). Its well-documented head-to-head comparison with SB-431542 (IC50 = 94 nM) establishes a standardized potency ranking that can be used to normalize assay-to-assay variability across screening campaigns.

Chemical Probe for TGFβ-Dependent Epithelial-Mesenchymal Transition (EMT) and Metastasis Research Programs

Sourcing for programmatic investigation of TGFβ-driven EMT and metastasis biology. YR-290 exerts robust inhibition of TGFβ-modulated breast cancer cell migration and invasion at concentrations that do not induce overt cytotoxicity, and its in vivo antimetastatic efficacy has been demonstrated at doses as low as 1 mg/kg in orthotopic models [1]. These properties qualify the compound as a tool molecule for dissecting TGFβ-dependent metastatic mechanisms, particularly in settings where a clean target engagement profile is required to minimize off-target-driven phenotypic artifacts.

Medicinal Chemistry Starting Point for AI-Guided Structural Optimization of TGFβR1 Inhibitors with Improved Drug-Like Properties

Acquisition as a foundational scaffold for structure-activity relationship (SAR) expansion. YR-290 has already served as the lead template for AI-driven generative adversarial network (GAN) campaigns that produced advanced leads such as YH395A, which reportedly achieves a 5-fold improvement in aqueous solubility and superior selectivity relative to the clinical candidate galunisertib [1]. The favorable calculated LogP (3.35) and synthetic tractability of the N-2 phenylacetyl THβC scaffold render it a preferred procurement choice for medicinal chemistry laboratories seeking to explore diverse substitution vectors at C-1, C-6, and the pendant phenyl ring.

Comparative ADMET and Off-Target Selectivity Profiling of Tetrahydro-β-Carboline Congeners

Procurement for use as a comparator compound in selectivity panels aimed at evaluating the broader biological fingerprint of tetrahydro-β-carboline derivatives. Unlike the unsubstituted THβC core (tryptoline), which acts as a serotonin reuptake inhibitor, YR-290 displays a restricted pharmacological signature centered on TGFβR1 antagonism [1]. This differential selectivity enables its use as a benchmarking tool to assess the specificity of newly synthesized THβC derivatives, supporting informed go/no-go decisions during the early stages of lead optimization.

Quote Request

Request a Quote for Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.